molecular formula C25H31FN4O3S B2633899 4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide CAS No. 1112439-24-3

4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No. B2633899
CAS RN: 1112439-24-3
M. Wt: 486.61
InChI Key: WNYKHIFKDHWYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is also known as letrozole, a potent aromatase inhibitor of estrogen biosynthesis which is effective in the treatment of hormone-dependent breast cancer in postmenopausal women .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The synthesis involves reaction of 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile with 4-fluorobenzonitrile in the presence of an organic solvent and a silicon amine .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus.

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .

Antimicrobial and Antitubercular Effects

Indole derivatives have been investigated as antimicrobial agents. Their activity against various pathogens, including Mycobacterium tuberculosis, is an area of interest .

Antidiabetic and Antimalarial Applications

Indole derivatives may play a role in managing diabetes and malaria. Their effects on glucose metabolism and Plasmodium parasites warrant further investigation.

Mechanism of Action

The 1,2,4-triazole moiety in the investigated compounds doesn’t interact covalently with the CYP51 heme, instead is directed towards hydrophobic tunnel connecting the chamber adjacent to the heme with the protein surface .

properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O3S/c1-17(2)33-14-3-11-27-23(31)19-8-12-29(13-9-19)25-28-21-10-15-34-22(21)24(32)30(25)16-18-4-6-20(26)7-5-18/h4-7,10,15,17,19H,3,8-9,11-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYKHIFKDHWYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

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